

Application Notes and Protocols: Step-by-Step DIG Labeling of RNA Probes

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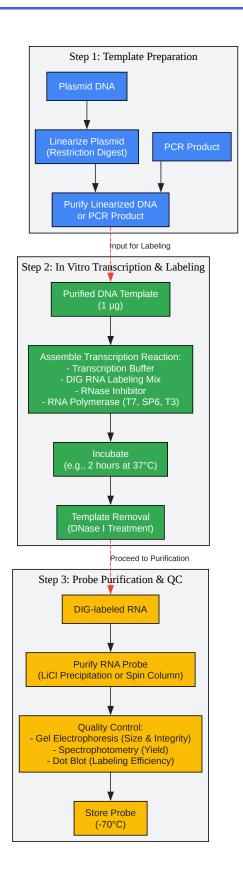
Introduction

Digoxigenin (DIG) labeling is a widely used non-radioactive method for labeling nucleic acids, offering a safe and sensitive alternative for applications like in situ hybridization (ISH), Northern blotting, and Southern blotting.[1][2] DIG-labeled RNA probes are particularly effective for detecting specific RNA sequences within tissues or on membranes due to their high sensitivity and specificity.[3] The system relies on the incorporation of a steroid hapten, digoxigenin, into the RNA probe during synthesis. This labeled probe is then detected with high-affinity anti-digoxigenin antibodies conjugated to an enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (POD), which generates a colorimetric or chemiluminescent signal.[4]

The primary advantages of the DIG system include the stability of the probes (stable for over a year), high sensitivity capable of detecting rare transcripts, and low background due to the high specificity of the anti-DIG antibody.[3][5] This document provides a detailed, step-by-step protocol for the synthesis and purification of DIG-labeled RNA probes.

Experimental Workflow for DIG-RNA Probe Synthesis





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Caption: Workflow for DIG-labeled RNA probe synthesis.



Detailed Experimental Protocols

This protocol describes the synthesis of antisense DIG-labeled RNA probes via in vitro transcription. All steps should be performed under RNase-free conditions.

DNA Template Preparation

High-purity template DNA is critical for successful RNA synthesis. The template can be a linearized plasmid containing the sequence of interest downstream of an RNA polymerase promoter (e.g., T7, SP6, T3) or a PCR product incorporating such a promoter.

1.1. Plasmid DNA Template

- Linearization: Digest 5-10 μg of plasmid DNA with a suitable restriction enzyme that cuts at the 3' end of the insert, creating a run-off transcript of a defined length. Ensure complete digestion, incubating for 4-5 hours or overnight.[6] Use enzymes that generate 5' overhangs or blunt ends; 3' overhangs should be avoided.[7]
- Verification: Run a small aliquot of the digested plasmid on an agarose gel to confirm complete linearization.
- Purification: Purify the linearized DNA to remove the restriction enzyme and buffer components. This can be done by phenol/chloroform extraction followed by ethanol precipitation or by using a commercial DNA purification kit.[7]
- Resuspension: Resuspend the purified, linearized DNA pellet in RNase-free water to a final concentration of approximately 0.5-1 μg/μL.

1.2. PCR Product Template

An alternative to plasmid-based templates is the use of PCR products.[2][8]

- Primer Design: Design PCR primers where the reverse primer for an antisense probe (or forward primer for a sense probe) includes the sequence for an RNA polymerase promoter (e.g., T7) at its 5' end.[3]
- PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to generate the template.[3]



- Purification: Purify the PCR product directly using a PCR purification kit or by gel extraction to ensure the correct fragment is used for transcription.
- Quantification: Determine the concentration of the purified PCR product.

In Vitro Transcription and DIG Labeling

The following is a standard 20 μ L transcription reaction. Components should be added in the order listed and mixed gently.

 Assemble the Reaction: At room temperature, combine the following in an RNase-free microcentrifuge tube:[9]

Component	Volume	Final Concentration
Linearized Template DNA	X μL	1 μg
RNase-free Water	Up to 20 μL	-
10x Transcription Buffer	2 μL	1x
10x DIG RNA Labeling Mix	2 μL	1x
Protector RNase Inhibitor	1 μL	20 units
RNA Polymerase (T7, SP6, or T3)	2 μL	40 units

| Total Volume | 20 μL | |

- Incubation: Mix the components gently by flicking the tube and centrifuge briefly. Incubate the reaction for 2 hours at 37°C.
- Template Removal: Add 2 μ L of RNase-free DNase I (10 U/ μ L) to the reaction mixture to digest the DNA template. Incubate for 15-30 minutes at 37°C.[9]

Purification of the DIG-Labeled RNA Probe

It is essential to remove unincorporated nucleotides, enzymes, and salts from the labeled RNA probe.



- Stop the Reaction: Add 2 μL of 0.2 M EDTA (pH 8.0) to stop the reaction.
- Precipitation:
 - Add 2.5 μL of 4 M LiCl and 75 μL of pre-chilled absolute ethanol.
 - Mix well and precipitate for at least 30 minutes at -70°C or overnight at -20°C.
 - Centrifuge at maximum speed (≥13,000 x g) for 30 minutes at 4°C.[6]
 - Carefully decant the supernatant.
 - Wash the pellet with 50 μL of cold 70% ethanol.
 - Centrifuge for 5 minutes at 4°C, decant the ethanol, and briefly air-dry or vacuum-dry the pellet. Do not over-dry.
- Resuspension: Dissolve the RNA probe pellet in 20-50 μL of RNase-free water or hybridization buffer.[7]
- Storage: Aliquot the probe to avoid repeated freeze-thaw cycles and store at -20°C or -70°C.
 DIG-labeled RNA probes are stable for at least one year when stored properly.[3]

Quality Control and Quantification

- Yield Estimation: A standard labeling reaction is expected to yield approximately 10-20 μg of DIG-labeled RNA from 1 μg of template DNA.[7] The concentration can be determined by spectrophotometry (e.g., NanoDrop).
- Integrity Check: Run a small aliquot (1-2 μL) of the probe on a denaturing (formaldehyde) or non-denaturing agarose gel. A successful transcription should yield a sharp band of the expected size. The template DNA band may also be visible if not completely digested.[6]
 Note that RNA may form secondary structures under non-denaturing conditions, potentially resulting in multiple bands.
- Labeling Efficiency (Optional): Perform a dot blot assay. Spot serial dilutions of the labeled probe and a DIG-labeled control RNA onto a nylon membrane. Detect with anti-DIG-AP and a chemiluminescent substrate to semi-quantitatively assess the labeling efficiency.[3]



Quantitative Data Summary

Table 1: Standard 20 µL In Vitro Transcription Reaction

Reagent	Amount	Purpose
Linearized DNA Template	1 μg	Provides the sequence for transcription.
10x Transcription Buffer	2 μL	Optimizes pH and ionic strength for the polymerase.
10x DIG RNA Labeling Mix	2 μL	Contains ATP, CTP, GTP, UTP, and DIG-11-UTP.
RNase Inhibitor	1 μL	Protects the synthesized RNA from degradation.
RNA Polymerase	2 μL	Catalyzes the synthesis of RNA.
RNase-free Water	To 20 μL	Adjusts the final reaction volume.

Table 2: Expected Yield and Application Concentrations

Parameter	Value	Reference
Expected RNA Yield	10-20 μg per 1 μg of template DNA	[7]
Probe Stability	≥ 1 year at -20°C or -70°C	[3]
Recommended Conc. (ISH)	1-2 μL probe per 100 μL hybridization buffer	[6]
Recommended Conc. (Northern)	50-100 ng/mL of hybridization buffer	[10]
Target RNA for Northern Blot	Max 1 μg total RNA or 100 ng mRNA	[10]



Troubleshooting

Problem	Possible Cause	Suggested Solution
Low or No RNA Yield	Impure or degraded DNA template.	Purify the template DNA using phenol/chloroform extraction or a spin column. Verify integrity on a gel.
Inactive enzyme or reagents.	Use fresh reagents. Avoid repeated freeze-thaw cycles of the polymerase and NTPs.	
RNase contamination.	Use RNase-free water, tips, and tubes. Wear gloves. Clean equipment with RNase decontamination solutions.[11]	
Smear on Agarose Gel	RNase contamination.	Follow strict RNase-free techniques.[11]
Abortive or shortened transcripts.	Re-clone the insert in the reverse orientation and use a different polymerase. Ensure the template is fully linearized.	
High Background in ISH/Blot	Probe concentration is too high.	Titrate the probe to find the optimal concentration.
Inadequate blocking or washing.	Increase blocking time or use a recommended blocking reagent. Optimize posthybridization wash stringency and duration.[9]	
Probe is too long, causing poor penetration.	Consider fragmenting the probe via limited alkaline hydrolysis if it is >1 kb.[6]	-



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